(R)-1-N-Boc-3-Cyanopiperazine
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Overview
Description
®-tert-Butyl 3-cyanopiperazine-1-carboxylate is a chemical compound with the molecular formula C10H17N3O2 and a molar mass of 211.26 g/mol . It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.
Preparation Methods
The synthesis of ®-tert-Butyl 3-cyanopiperazine-1-carboxylate typically involves the reaction of tert-butyl 3-cyanopiperazine-1-carboxylate with a suitable chiral reagent to obtain the desired enantiomer. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum complexes . Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
®-tert-Butyl 3-cyanopiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Scientific Research Applications
®-tert-Butyl 3-cyanopiperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: It serves as a building block for the development of drugs targeting specific diseases, such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-cyanopiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes, leading to the accumulation or depletion of specific metabolites, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
®-tert-Butyl 3-cyanopiperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-cyanopiperazine-1-carboxylate: The racemic mixture of the compound, which contains both enantiomers.
tert-Butyl 3-cyanopiperidine-1-carboxylate: A structurally similar compound with a piperidine ring instead of a piperazine ring.
3-Cyano-1-piperazinecarboxylic acid tert-butyl ester: Another derivative with similar functional groups but different stereochemistry.
The uniqueness of ®-tert-Butyl 3-cyanopiperazine-1-carboxylate lies in its specific stereochemistry, which can impart distinct biological and chemical properties compared to its racemic or other structural analogs.
Properties
IUPAC Name |
tert-butyl (3R)-3-cyanopiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-8(6-11)7-13/h8,12H,4-5,7H2,1-3H3/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFXRUGJRMBDFG-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H](C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650673 |
Source
|
Record name | tert-Butyl (3R)-3-cyanopiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217791-74-6 |
Source
|
Record name | tert-Butyl (3R)-3-cyanopiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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